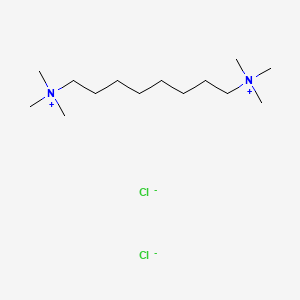

Hexamethyloctamethylene bisammonium chloride

Description

Properties

CAS No. |

56971-26-7 |

|---|---|

Molecular Formula |

C14H34Cl2N2 |

Molecular Weight |

301.3 g/mol |

IUPAC Name |

trimethyl-[8-(trimethylazaniumyl)octyl]azanium;dichloride |

InChI |

InChI=1S/C14H34N2.2ClH/c1-15(2,3)13-11-9-7-8-10-12-14-16(4,5)6;;/h7-14H2,1-6H3;2*1H/q+2;;/p-2 |

InChI Key |

YHNPQKKIVRGHCR-UHFFFAOYSA-L |

Canonical SMILES |

C[N+](C)(C)CCCCCCCC[N+](C)(C)C.[Cl-].[Cl-] |

Origin of Product |

United States |

Preparation Methods

Starting Materials

- Bishalogenoalkyl Compounds : Typically, bis(chloromethyl) derivatives of alkyl chains are used. For the octamethylene chain, 1,8-bis(chloromethyl)octane serves as the bis-halogeno-methyl compound.

- Tertiary Amines : Hexamethyl-substituted tertiary amines, such as hexamethylenetetramine derivatives or other tertiary amines with methyl substituents, are employed to achieve the hexamethyl substitution on the ammonium centers.

Reaction Mechanism

The synthesis involves a nucleophilic substitution (quaternization) where the lone pair on the nitrogen atom of the tertiary amine attacks the electrophilic carbon attached to the halogen in the bishalogenoalkyl compound, forming a quaternary ammonium salt.

Typical Synthetic Procedure

Reaction Setup : The bishalogenoalkyl compound is dissolved in an aprotic solvent such as acetonitrile or ethyl acetate to prevent premature hydrolysis and to enhance the reactivity of the halogenomethyl groups.

Addition of Tertiary Amine : An equimolar or slight excess amount of the tertiary amine is added dropwise to the solution of the bishalogenoalkyl compound under stirring. The reaction is often exothermic and may require temperature control, typically maintained between 40°C and 60°C.

Reaction Conditions : The mixture is stirred until complete conversion is achieved, which can be monitored by crystallization of the product or analytical methods such as thin-layer chromatography (TLC).

Isolation : The formed bisammonium chloride precipitates as white crystals. These are collected by suction filtration.

Purification : The crude product is recrystallized from suitable solvents such as ethyl acetate or acetonitrile to enhance purity.

Optional Salt Exchange : If desired, the chloride salt can be converted into other physiologically compatible salts (e.g., sulfate, phosphate) via anion-exchange procedures.

Solvent and Temperature Considerations

- Solvent : Aprotic solvents like acetonitrile and ethyl acetate are preferred because they increase the basicity of the tertiary amine and stabilize the reactive intermediates.

- Temperature : The reaction is preferably carried out at 40–60°C to balance reaction rate and thermal stability of the intermediates.

Reaction Scheme Summary

| Step | Reagents | Conditions | Outcome |

|---|---|---|---|

| 1 | 1,8-bis(chloromethyl)octane + Hexamethyl tertiary amine | Aprotic solvent (acetonitrile/ethyl acetate), 40–60°C, stirring | Formation of this compound crystals |

| 2 | Recrystallization solvent (ethyl acetate/acetonitrile) | Room temperature or mild heating | Purification of bisammonium chloride salt |

Research Findings and Analysis

Stability and Purity

- The bisammonium salts prepared via this method are thermally stable and resistant to hydrolysis, unlike ammonium salts with aminal structures which are unstable and decompose upon heating.

- The products are white crystalline solids, soluble in water with near-neutral pH, and soluble in various organic solvents depending on the alkyl substituents.

- Purification by recrystallization yields high-purity compounds suitable for pharmaceutical use.

Advantages of the Method

- The use of aprotic solvents enhances the basicity of tertiary amines, facilitating efficient quaternization.

- The dropwise addition and temperature control prevent side reactions and decomposition.

- The process avoids complicated separation steps and produces minimal waste, making it suitable for scale-up.

Biological Relevance

- The bisammonium compounds synthesized by this method exhibit excellent anthelmintic activity, particularly against intestinal parasites in domestic animals.

- The compounds can be formulated for oral or parenteral administration, including incorporation into animal feed or drinking water.

Data Table: Comparative Summary of Preparation Parameters

| Parameter | Preferred Range/Condition | Notes |

|---|---|---|

| Bis-halogenoalkyl compound | 1,8-bis(chloromethyl)octane | Starting material for octamethylene chain |

| Tertiary amine | Hexamethyl-substituted tertiary amine | Provides quaternary ammonium centers |

| Solvent | Acetonitrile or ethyl acetate | Aprotic solvents enhance reaction |

| Temperature | 40–60°C | Controls reaction rate and stability |

| Reaction time | Until crystallization completion | Monitored by TLC or visual inspection |

| Product isolation | Suction filtration | White crystalline bisammonium chloride |

| Purification | Recrystallization from solvent | Improves purity and removes impurities |

Chemical Reactions Analysis

Types of Reactions: Hexamethyloctamethylene bisammonium chloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form lower oxidation state compounds.

Substitution: It can undergo nucleophilic substitution reactions with other halides.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Halides like sodium chloride or potassium bromide are used in substitution reactions.

Major Products Formed:

Oxidation: Formation of corresponding oxides.

Reduction: Formation of lower oxidation state compounds.

Substitution: Formation of new quaternary ammonium salts.

Scientific Research Applications

Hexamethyloctamethylene bisammonium chloride has a wide range of applications in scientific research:

Chemistry: Used as a phase transfer catalyst in organic synthesis.

Biology: Employed in the study of cell membrane interactions due to its ability to disrupt lipid bilayers.

Medicine: Utilized as an antimicrobial agent in disinfectants and antiseptics.

Industry: Applied in water treatment processes to control microbial growth and in the textile industry as a fabric softener

Mechanism of Action

The antimicrobial activity of hexamethyloctamethylene bisammonium chloride is primarily due to its ability to disrupt the cell membrane of microorganisms. The compound adsorbs onto and penetrates the cell wall, reacting with lipids and proteins of the cell membrane. This results in the disorganization of membrane structures and leakage of low molecular weight components, ultimately leading to cell death .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Hexamethyloctamethylene bisammonium chloride with structurally or functionally related compounds, focusing on molecular features, applications, and performance.

Structural and Functional Comparisons

Performance Metrics

Host-Guest Binding Efficiency :

this compound exhibits stronger binding with crown ether hosts (e.g., DB24C8) due to its extended hydrophobic chain, enabling stable supramolecular networks . Shorter-chain analogs form weaker complexes, leading to less durable materials .Stimuli Responsiveness :

The compound’s long chain allows gradual structural reorganization under pH or thermal stimuli, making it suitable for slow-release systems. In contrast, shorter bisammonium salts enable rapid gel-sol transitions but suffer from mechanical fragility .- Fluorescence Modulation: When integrated into conjugated polymers, this compound reduces fluorescence via aggregation-caused quenching (ACQ). However, its reversible binding enables fluorescence recovery upon exposure to alkaline gases, outperforming non-dynamic crosslinkers like benzyltrimethylammonium chloride .

- Toxicity and Safety: Limited toxicity data exist for this compound. However, structurally similar quaternary ammonium compounds (e.g., benzyltrimethylammonium chloride) show moderate aquatic toxicity, suggesting cautious handling . Inorganic analogs like hexaamminecobalt(III) chloride pose distinct hazards due to heavy metal content .

Application-Specific Advantages

- Sensors :

this compound-based polymers detect alkaline gases (e.g., NH₃) with high sensitivity due to reversible deprotonation, a feature absent in rigid cobalt complexes . - Self-Healing Materials : Its flexible chain enables rapid reformation of host-guest bonds after damage, whereas shorter-chain bisammonium salts require additional stimuli (e.g., pH adjustment) for healing .

Biological Activity

Hexamethyloctamethylene bisammonium chloride (HOBAC) is a quaternary ammonium compound that has garnered attention for its biological activity, particularly in antimicrobial applications. This article provides an overview of the compound's biological properties, including its antimicrobial efficacy, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

HOBAC is characterized by its quaternary ammonium structure, which contributes to its surfactant properties. The compound exhibits a hydrophobic tail and a positively charged ammonium group, allowing it to interact effectively with microbial membranes.

Antimicrobial Activity

Efficacy Against Bacterial Strains

Research has demonstrated that HOBAC exhibits significant antimicrobial activity against various bacterial strains. A comparative study highlighted that HOBAC is more effective than other quaternary ammonium compounds in inhibiting the growth of Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for HOBAC against several pathogens are summarized in Table 1.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 64 |

| Salmonella typhimurium | 32 |

The data indicate that HOBAC's antimicrobial potency varies among different bacterial species, with lower MIC values suggesting higher efficacy.

HOBAC's antimicrobial activity is primarily attributed to its ability to disrupt microbial cell membranes. The positively charged ammonium group interacts with the negatively charged components of bacterial membranes, leading to increased permeability and ultimately cell lysis. This mechanism is consistent with findings from studies on other quaternary ammonium compounds, which have shown similar modes of action.

Case Studies

Clinical Applications

- Case Study on Surgical Site Infections : A clinical trial investigated the use of HOBAC in preventing surgical site infections (SSIs). Patients undergoing elective surgeries were treated with HOBAC-based antiseptic solutions preoperatively. Results indicated a significant reduction in SSI rates compared to control groups not receiving HOBAC treatment, highlighting its potential as a prophylactic agent.

- Case Study in Dental Procedures : Another study focused on the application of HOBAC as an oral rinse during dental procedures. Patients reported reduced bacterial load in their oral cavities post-treatment, suggesting that HOBAC can effectively reduce the risk of postoperative infections.

Research Findings

Recent studies have explored the thermogravimetric properties and stability of HOBAC under various conditions. These investigations reveal that HOBAC maintains its antimicrobial efficacy across a range of temperatures and pH levels, making it suitable for diverse applications in healthcare settings.

Q & A

Basic Research Questions

Q. What analytical methods are optimal for quantifying HMBA in biological matrices like plasma?

- Methodological Answer : Reverse-phase liquid chromatography-tandem mass spectrometry (LC-MS/MS) using isocratic elution with a mobile phase of acetonitrile and 10 mM ammonium acetate (pH 4.0, 15:85 v/v) is validated for HMBA quantification. A Waters Atlantis® T3 column (3 µm, 2.1 × 50 mm) at 0.150 mL/min flow rate provides baseline separation of HMBA from matrix components. Internal standards (e.g., heptamethylene bisacetamide, 7MBA) are critical for correcting matrix effects and instrument variability .

- Data Reference : Calibration curves for HMBA span 50–10,000 ng/mL in plasma, with precision (CV <15%) and accuracy (85–115%) validated per FDA guidelines.

Q. How should HMBA stock solutions and experimental samples be prepared to ensure stability?

- Methodological Answer : Prepare HMBA stock solutions in acetonitrile (1 mg/mL) to minimize hydrolysis. Store at -20°C in amber vials to prevent photodegradation. For biological samples (e.g., plasma), use protein precipitation with cold acetonitrile (1:4 plasma-to-solvent ratio) to remove interfering proteins. Centrifuge at 13,000 × g for 10 min to isolate the supernatant .

Q. What parameters are critical for validating HMBA detection in complex matrices?

- Methodological Answer : Validate linearity, limit of detection (LOD), and limit of quantification (LOQ) using serial dilutions of HMBA in the target matrix. For example, LOQ in human plasma is established at 50 ng/mL with a signal-to-noise ratio ≥10. Include inter-day and intra-day precision assessments (e.g., CV <15%) and recovery studies (≥80%) to confirm method robustness .

Advanced Research Questions

Q. How can researchers address matrix effects when quantifying HMBA in heterogeneous biological samples?

- Methodological Answer : Matrix effects (ion suppression/enhancement) are assessed by comparing HMBA peak areas in post-extraction spiked samples vs. pure solvent. Use a stable isotope-labeled internal standard (if available) or structural analogs (e.g., 7MBA) to normalize variations. For plasma, test pooled samples from multiple donors to account for inter-individual variability in phospholipid content .

Q. What experimental strategies resolve contradictions in HMBA pharmacokinetic data across studies?

- Methodological Answer : Discrepancies in half-life or bioavailability may arise from differences in:

- Sample preparation : Incomplete protein removal or improper storage (-80°C recommended for long-term stability).

- Chromatographic conditions : Column aging or mobile phase pH shifts altering retention times.

- Species-specific metabolism : Compare HMBA clearance in human vs. mouse plasma, noting esterase activity differences. Replicate studies using identical LC-MS/MS parameters and calibrators .

Q. How can HMBA’s stability under varying pH and temperature conditions be systematically evaluated?

- Methodological Answer : Conduct forced degradation studies:

- Acidic/alkaline hydrolysis : Incubate HMBA in 0.1 M HCl/NaOH at 37°C for 24 hours.

- Oxidative stress : Expose to 3% H2O2 at room temperature.

- Thermal degradation : Heat at 60°C for 48 hours.

Monitor degradation products via high-resolution MS and adjust storage conditions accordingly. Publish degradation kinetics using Arrhenius plots .

Q. What computational tools aid in predicting HMBA’s interaction with biological membranes or proteins?

- Methodological Answer : Molecular dynamics (MD) simulations using software like GROMACS or CHARMM can model HMBA’s partitioning into lipid bilayers. Parameterize force fields with quantum mechanical data (e.g., partial charges from Gaussian09). Validate predictions with experimental partition coefficients (log P) measured via shake-flask methods .

Key Considerations for Researchers

- Safety : While direct HMBA toxicity data is limited, general ammonium compound precautions apply (e.g., avoid inhalation, use PPE).

- Advanced Tools : Cross-reference experimental data with computational models to enhance mechanistic understanding.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.